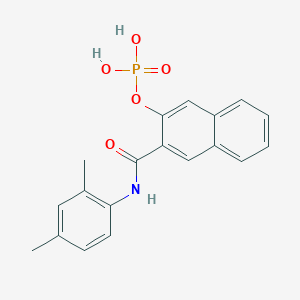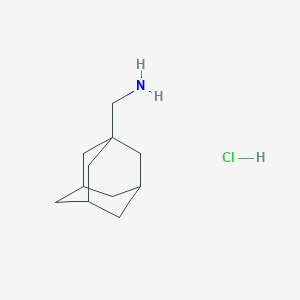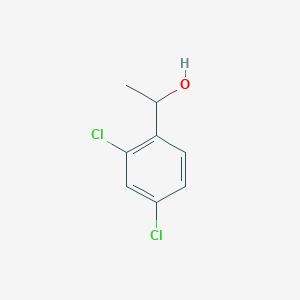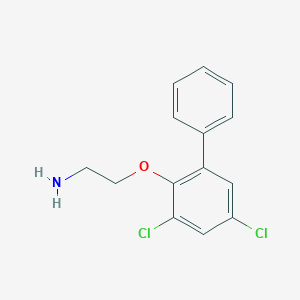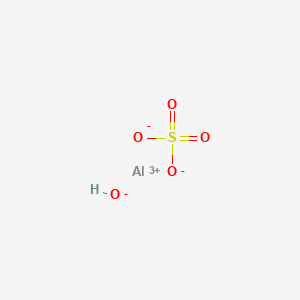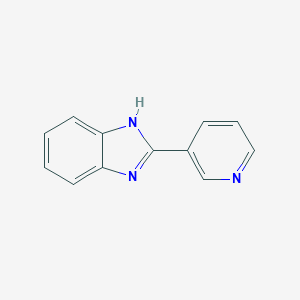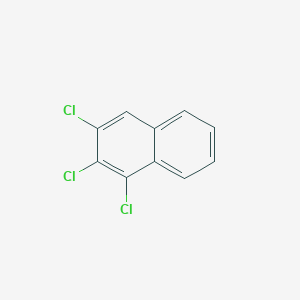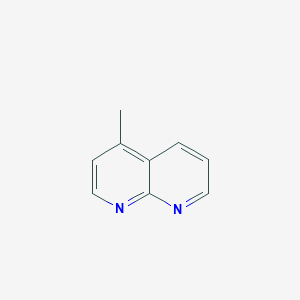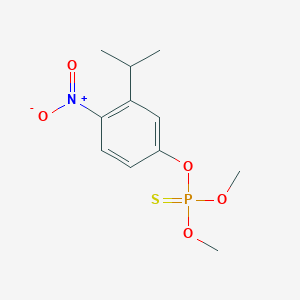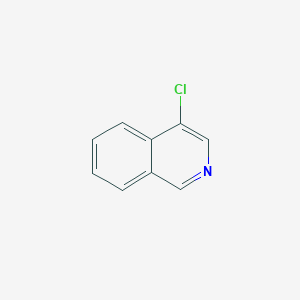
4-Chloroisoquinoline
Übersicht
Beschreibung
4-Chloroisoquinoline is an organic compound with the chemical formula C9H6ClN. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as ethanol, benzene, and dimethylformamide. This compound is known for its electron affinity and is commonly used as an intermediate in organic synthesis, particularly in the preparation of dyes, ligands, catalysts, and pharmaceuticals .
Wirkmechanismus
Target of Action
4-Chloroisoquinoline is a derivative of isoquinoline, a class of compounds that demonstrate a wide range of biological activities . Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . .
Mode of Action
Isoquinoline and its derivatives, including chloroquine, have been found to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue to accumulate toxic heme, killing the parasite
Biochemical Pathways
Isoquinoline and its derivatives are known to interact with various biochemical pathways due to their diverse structures . They are used as components of anti-cancer, anti-malarial, and other drugs .
Pharmacokinetics
4-aminoquinolines, a related class of compounds, are known to be weak bases that are completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days .
Result of Action
Isoquinoline and its derivatives are known to have a wide range of biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloroisoquinoline can be synthesized through various methods. One common method involves the heating and condensation of 4-chloropyridine. The specific reaction conditions can be adjusted based on the desired outcome .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific temperature and pressure conditions to optimize the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenating agents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine are often used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce various halogenated isoquinolines .
Wissenschaftliche Forschungsanwendungen
4-Chloroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
4-Chloroisoquinoline can be compared with other similar compounds, such as:
Isoquinoline: A parent compound with a similar structure but without the chlorine substituent.
Quinoline: Another related compound with a nitrogen atom in a different position within the ring structure.
Chloroquine: A derivative used as an antimalarial drug, showcasing different biological activity due to its unique structure .
Uniqueness: this compound is unique due to its specific chlorine substituent, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .
Eigenschaften
IUPAC Name |
4-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEQEEIDWHKVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348837 | |
| Record name | 4-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1532-91-8 | |
| Record name | 4-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 4-Chloroisoquinoline?
A: Several synthetic routes have been explored for this compound. One method involves the reaction of isoquinoline with sulfuryl chloride and potassium cyanide, leading to the formation of 4-chloro-1-cyanoisoquinoline. [] Another approach utilizes a copper-catalyzed cyclization of 2-alkynylbenzaldehyde O-methyl oximes in N,N-dimethylacetamide (DMA), yielding 4-chloroisoquinolines. [] Additionally, 4-chloroisoquinolines can be synthesized through a palladium-catalyzed electronic cyclization of 2-alkynyl benzyl azides. [, ]
Q2: How does the presence of the chlorine atom at the 4-position influence the reactivity of isoquinoline?
A: The chlorine atom in this compound significantly impacts its reactivity by acting as a leaving group in substitution reactions. For instance, in the presence of amide and thiomethoxide ions in liquid ammonia, this compound undergoes preferential substitution with the thiolate ion, resulting in 4-(methylthio)isoquinoline. [] This reaction is believed to proceed through an S RN 1 mechanism.
Q3: What are the potential applications of this compound in organic synthesis?
A: The presence of the chlorine atom in this compound makes it a valuable synthetic intermediate. The chlorine atom can be readily substituted with various nucleophiles, allowing for the introduction of diverse functional groups at the 4-position of the isoquinoline ring system. This versatility makes this compound a valuable precursor for synthesizing more complex molecules, including pharmaceuticals and other biologically active compounds. For example, it can undergo palladium-catalyzed cross-coupling reactions with arylboronic acids to afford functionalized isoquinolines. []
Q4: What are the different reaction pathways observed for 4-halogenated isoquinolines with potassium amide in liquid ammonia?
A: The reactions of 4-halogenated isoquinolines (X=F, Cl, Br, I) with potassium amide in liquid ammonia exhibit diverse pathways. These reactions can result in the formation of 1-amino-4-X-isoquinoline and 1-aminoisoquinoline through Chichibabin-type reactions and an abnormal AE mechanism, respectively. [] The specific reaction outcome and product distribution depend on the halogen substituent.
Q5: How does the reactivity of this compound differ with piperidine compared to potassium amide in liquid ammonia?
A: While both reactions involve nucleophilic substitution, the reaction of this compound with piperidine yields both 1-piperidinoisoquinoline and 4-piperidinoisoquinoline, demonstrating both abnormal and normal AE processes. [] This contrasts with the reaction with potassium amide in liquid ammonia, where the product distribution is heavily influenced by the specific halogen substituent.
Q6: What analytical techniques are typically used to characterize and confirm the structure of this compound and its derivatives?
A: Researchers often employ a combination of spectroscopic techniques to characterize this compound and its derivatives. Common methods include 1H NMR, 13C NMR, and GC-MS. [, ] These techniques provide detailed information about the compound's structure, purity, and the presence of specific functional groups.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
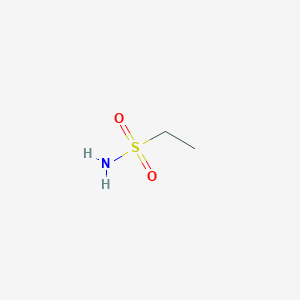
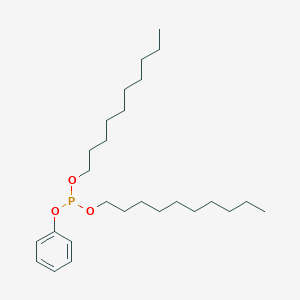
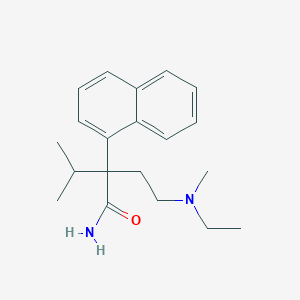
![1-[(E)-2-propylsulfanylethenyl]sulfanylpropane](/img/structure/B75367.png)
